N-(2,5-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
This compound is a pyrazine-based acetamide derivative featuring a 3,5-dimethylphenyl substituent on the pyrazine ring and a 2,5-dimethylphenyl group on the acetamide moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-5-6-17(4)19(12-14)24-20(26)13-28-21-22(27)25(8-7-23-21)18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOTXPNMAZIEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent effects, physicochemical properties, and synthetic strategies.
Substituent Effects on Aromatic Rings
Target Compound :
- Pyrazine ring : 3,5-dimethylphenyl group (electron-donating methyl groups).
- Acetamide : 2,5-dimethylphenyl group.
- Key features : High lipophilicity due to dual methyl groups; steric hindrance may influence binding kinetics.
- Analog 1 (): Pyrazine ring: 4-methoxyphenyl group (electron-donating methoxy group). Molecular formula: C₂₁H₂₁N₃O₃S (MW: 395.477). Key differences: Methoxy group enhances solubility compared to methyl groups but reduces lipophilicity. Potential for altered metabolic stability .
- Analog 2 (): Core structure: Thieno[3,2-d]pyrimidin scaffold with 3,5-difluorophenyl and 2,5-dimethoxyphenyl groups. Key differences: Fluorine atoms increase electronegativity and metabolic stability; dimethoxy groups improve solubility but reduce steric bulk compared to dimethyl groups .
Physicochemical Properties
Research Findings and Data Tables
Table 1: Spectral Data Comparison (IR and NMR)
Table 2: Yield and Melting Points of Key Analogs
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Analog 13a () | 94 | 288 |
| Analog 13b () | 95 | 274 |
| Analog 1 () | Not reported | Not reported |
Q & A
Q. What are the key steps and challenges in synthesizing N-(2,5-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to introduce the sulfanyl group.
- Amide bond formation using coupling reagents (e.g., EDC/HOBt).
- Cyclization to form the dihydropyrazine ring.
Critical challenges include:
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction efficiency but may complicate purification .
- Temperature control : Exothermic reactions require gradual heating (e.g., 60–80°C) to avoid decomposition of intermediates .
- Purity monitoring : Thin-layer chromatography (TLC) and NMR are used to track reaction progress and confirm structural integrity .
Q. How is the structural characterization of this compound validated in academic research?
Researchers employ:
- 1H/13C NMR : To verify substituent positions and confirm aromatic proton environments (e.g., distinguishing 2,5-dimethylphenyl vs. 3,5-dimethylphenyl groups) .
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (±5 ppm tolerance) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms, though crystal growth is challenging due to the compound’s hydrophobicity .
Q. What reaction mechanisms are involved in modifying the pyrazine ring or acetamide moiety?
Common reactions include:
- Oxidation/Reduction : The 3-oxo group on the dihydropyrazine ring can be reduced (e.g., NaBH4) or oxidized (e.g., PCC) to alter redox properties .
- Sulfanyl group substitution : Nucleophilic displacement with thiols or halides under basic conditions (e.g., K2CO3 in DMF) .
- Amide hydrolysis : Acidic/basic hydrolysis of the acetamide group to generate carboxylic acid derivatives for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Contradictions (e.g., varying IC50 values in kinase inhibition assays) may arise from:
- Impurity interference : Use HPLC (>95% purity threshold) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Solubility artifacts : Test activity in multiple solvents (e.g., DMSO, PEG-400) and validate with counter-screens .
- Target promiscuity : Perform proteome-wide profiling (e.g., kinome-wide screening) to rule off-target effects .
Q. What experimental design strategies optimize structure-activity relationship (SAR) studies for analogs of this compound?
- Fragment-based design : Replace the 3,5-dimethylphenyl group with halogenated or electron-withdrawing substituents to probe steric/electronic effects .
- Scaffold hopping : Substitute the pyrazine ring with pyrimidine or triazine cores while retaining the sulfanylacetamide linker .
- DoE (Design of Experiments) : Use statistical models (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent ratio) for high-yield analog synthesis .
Q. How can researchers address discrepancies in computational vs. experimental binding affinity data?
- Force field refinement : Adjust parameters in molecular dynamics simulations to account for the sulfanyl group’s conformational flexibility .
- Solvation models : Compare implicit (e.g., PBSA) vs. explicit solvent simulations to improve docking score accuracy .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile computational predictions .
Q. What methodologies are recommended for analyzing degradation products under stability studies?
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